molecular formula C22H30N2O6 B13950916 3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate

3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate

Cat. No.: B13950916
M. Wt: 418.5 g/mol
InChI Key: VOSFBXZWFKRZRM-UHFFFAOYSA-N
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Description

1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine is a complex organic compound with the molecular formula C22H30N2O6. It is primarily used in proteomics research and has applications in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine involves multiple steps, including the protection of amino groups and the formation of vinyl groups. The Boc (tert-butoxycarbonyl) group is commonly used for protecting amino groups due to its stability and ease of removal under acidic conditions . The synthetic route typically involves:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, are likely applied to produce this compound in bulk.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine involves its interaction with specific molecular targets. The Boc and Cbz groups provide protection to the amino groups, allowing for selective reactions at other sites. The vinyl group can participate in various coupling reactions, facilitating the formation of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-3-(2-Cbz-Amino-2-hydroxycarbonyl-vinyl) piperidine
  • 1-Boc-3-(2-Cbz-Amino-2-ethoxycarbonyl-vinyl) piperidine
  • 1-Boc-3-(2-Cbz-Amino-2-propoxycarbonyl-vinyl) piperidine

Uniqueness

1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine is unique due to its specific combination of Boc and Cbz protecting groups, along with the methoxycarbonyl-vinyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C22H30N2O6

Molecular Weight

418.5 g/mol

IUPAC Name

3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate

InChI

InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-8-11-16(13-24)18(23)17(19(25)28-4)20(26)29-14-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14,23H2,1-4H3

InChI Key

VOSFBXZWFKRZRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=C(C(=O)OC)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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